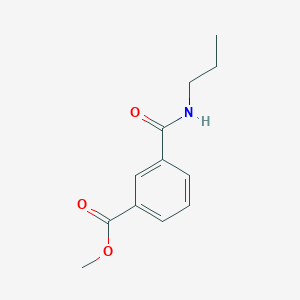

Methyl 3-(propylcarbamoyl)benzoate

Description

Contextual Significance of Benzoate (B1203000) Ester and Carbamoyl (B1232498) Functionalities in Organic Synthesis

Substituted benzoate esters are a pivotal class of compounds in organic synthesis, frequently serving as key intermediates in the creation of pharmaceuticals, fragrances, and fine chemicals. academicpublishers.org The Fischer esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, remains a fundamental method for their preparation. academicpublishers.org Modern advancements, such as the use of sealed-vessel microwave conditions, have been shown to optimize this process for substituted benzoic acid derivatives, leading to higher yields and shorter reaction times. academicpublishers.orgresearchgate.net The ester functional group itself is a versatile handle for further chemical transformations.

The carbamoyl group (or carbamate) holds a significant position in medicinal chemistry. nih.govacs.org Structurally resembling an amide-ester hybrid, carbamates offer good chemical and proteolytic stability. nih.gov They are often used as bioisosteres for the peptide bond in drug design, enhancing metabolic stability against degradation by enzymes like aminopeptidases. nih.govacs.org This stability, combined with an increased ability to permeate cell membranes, makes the carbamate (B1207046) functionality a valuable component in the development of therapeutic agents and prodrugs. nih.govacs.org The carbamate moiety can also form hydrogen bonds and impose conformational constraints, which can be crucial for modulating interactions with biological targets such as enzymes or receptors. nih.govacs.org

Overview of Structural Classes Related to Methyl 3-(propylcarbamoyl)benzoate

This compound belongs to the family of monosubstituted benzene (B151609) derivatives, where a methyl ester group and a propylcarbamoyl group are attached to a central benzene ring at the 1 and 3 positions, respectively. Its structure is defined by the CAS number 925617-80-7. bldpharm.combldpharm.com

Several related structural classes exist, varying in the nature and position of the substituents on the benzoate ring. Examples include:

Isomeric variations : Compounds like Methyl 4-(propylcarbamoyl)benzoate, where the carbamoyl group is at the para-position instead of the meta-position.

Analogs with different alkyl groups : Methyl 3-(methylcarbamoyl)benzoate is a close analog where the propyl group on the carbamoyl nitrogen is replaced by a smaller methyl group. bldpharm.com

Ring-substituted analogs : The compound methyl 3-nitro-5-(propylcarbamoyl)benzoate includes an additional nitro group on the benzene ring, which can significantly alter its electronic properties and reactivity. molbase.comchemicalbook.com

Other functional group derivatives : Compounds like methyl 3-(chlorosulfonyl)benzoate replace the carbamoyl moiety with a chlorosulfonyl group, creating a reactive intermediate for synthesizing sulfonamides. scbt.com

These related structures are often studied to understand structure-activity relationships (SAR) in medicinal chemistry or to fine-tune the physical and chemical properties of materials. For instance, methyl benzoate derivatives have been investigated as inhibitors of the pentose (B10789219) phosphate (B84403) pathway, which is a target in cancer therapy. nih.gov

Historical Development of Synthetic Approaches to Analogous Compounds

The synthesis of substituted aromatic compounds has a rich history. Classical methods for forming ester linkages, such as the aforementioned Fischer esterification, have been known for over a century. academicpublishers.org The synthesis of amide bonds, central to the carbamoyl group, has also seen extensive development.

One documented synthesis of this compound involves the coupling of monomethyl isophthalate (B1238265) with n-propylamine. molaid.com This reaction utilizes peptide coupling reagents such as 1-hydroxybenzotriazole (B26582) (HOBt) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in a solvent like dichloromethane (B109758). molaid.com This specific methodology was employed in the context of designing and synthesizing novel HIV-1 protease inhibitors. molaid.com

More broadly, the synthesis of substituted benzoates has evolved to include sophisticated techniques. For example, domino reactions involving propargyl enol ethers and primary amines have been developed to produce highly substituted benzoic esters via 1,2-dihydropyridine intermediates. acs.org Another advanced approach is the anionic amino-Cope rearrangement cascade, which allows for the one-pot assembly of 2,4-substituted benzoate esters from acyclic starting materials. acs.orgresearchgate.net These modern methods offer pathways to complex benzoate structures that may be difficult to access through traditional routes.

Current Research Landscape and Gaps in Understanding for this compound

The current body of scientific literature on this compound is limited. Its primary appearance is as an intermediate in synthetic chemistry, particularly in studies focused on creating more complex molecules with potential biological activity. molaid.com For example, it was synthesized as a P2-P3 ligand building block for a series of novel HIV-1 protease inhibitors. molaid.com In that research, while related compounds showed potent antiviral activity, the specific properties and activities of this compound itself were not the focus.

This highlights a significant gap in the understanding of this specific compound. There is a lack of published data on its physical properties beyond basic identifiers, its potential biological activities, or its applications in materials science. While the functionalities it contains—the benzoate ester and the carbamoyl group—are well-studied in other contexts nih.govmdpi.com, the unique combination and substitution pattern in this compound remains largely unexplored as a final product. Future research could investigate its potential as a standalone therapeutic agent, a polymer monomer, or a specialized solvent.

Interactive Data Tables

Chemical Identity of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 925617-80-7 | bldpharm.combldpharm.com |

| Molecular Formula | C12H15NO3 | bldpharm.com |

| Molecular Weight | 221.26 g/mol | bldpharm.com |

| SMILES Code | O=C(OC)C1=CC=CC(C(NCCC)=O)=C1 | bldpharm.com |

Synthesis of this compound

| Reactants | Reagents | Solvent | Product | Reference |

|---|

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(propylcarbamoyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-3-7-13-11(14)9-5-4-6-10(8-9)12(15)16-2/h4-6,8H,3,7H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPHTWUUFAOFTEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CC(=CC=C1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Design for Methyl 3 Propylcarbamoyl Benzoate

Precursor Synthesis Strategies for Benzoic Acid Derivatives

The cornerstone of synthesizing Methyl 3-(propylcarbamoyl)benzoate lies in the preparation of a suitable benzoic acid derivative that can be functionalized to introduce the methyl ester and the N-propylamide groups at the 1 and 3 positions of the benzene (B151609) ring. A common and logical precursor is isophthalic acid (benzene-1,3-dicarboxylic acid) or its monomethyl ester derivative.

Synthesis of Methyl Esters via Fischer Esterification or Transesterification

The methyl ester group in the target molecule is commonly introduced via Fischer-Speier esterification or transesterification reactions.

Fischer-Speier Esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. mdpi.com In the context of this compound synthesis, if starting from 3-carboxy-N-propylbenzamide, the carboxylic acid would be reacted with an excess of methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). libretexts.org The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by nucleophilic attack by the alcohol. libretexts.org A water molecule is subsequently eliminated to form the ester. mdpi.com To drive the equilibrium towards the product, an excess of the alcohol is typically used, or the water formed during the reaction is removed. libretexts.orgusm.my Microwave-assisted Fischer esterification has been shown to enhance yields and significantly reduce reaction times for substituted benzoic acids. usm.myacademicpublishers.org

Transesterification is another viable method, particularly if starting from a different ester of the benzoic acid precursor. For instance, crude methyl benzoate (B1203000), a byproduct in terephthalic acid production, can be used in transesterification processes. edu.krdacs.org This reaction involves the exchange of the alkoxy group of an ester with another alcohol, catalyzed by either an acid or a base. tandfonline.com Studies on the transesterification of methyl benzoate with various alcohols have shown that the reaction is influenced by the nature of the alcohol, the alcohol-to-ester molar ratio, and the reaction temperature. tandfonline.comresearchgate.net Natural phosphates have been explored as recyclable, heterogeneous catalysts for this process, demonstrating high conversions, especially with primary alcohols. tandfonline.com

Preparation of Substituted Benzoic Acid Precursors

The most direct precursor for the final amidation step is 3-(methoxycarbonyl)benzoic acid , also known as monomethyl isophthalate (B1238265). This precursor can be synthesized by the selective mono-esterification of isophthalic acid.

Alternatively, the synthesis can proceed via an acyl chloride. Substituted benzoic acids can be converted to their more reactive acyl chloride derivatives by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. sciencemadness.org For example, 3,4-dimethoxybenzoic acid can be converted to 3,4-dimethoxybenzoyl chloride using thionyl chloride and a catalytic amount of N,N-dimethylformamide (DMF) in a solvent like tetrahydrofuran (B95107) (THF), achieving high yields. google.com A similar strategy could be applied to a suitably protected isophthalic acid derivative. The resulting acyl chloride, such as methyl 3-(chlorocarbonyl)benzoate, is highly reactive towards amines, facilitating the subsequent amidation step. ontosight.aiepo.org

Formation of the Carbamoyl (B1232498) Moiety

The formation of the N-propylamide (propylcarbamoyl) group is a critical step, achieved through an amidation reaction.

Amidation Reactions and Coupling Agents

Amidation involves the reaction of a carboxylic acid with an amine to form an amide bond. Due to the relatively low reactivity of carboxylic acids, this transformation often requires the use of coupling agents to activate the carboxyl group. organic-chemistry.org A direct synthesis of this compound involves the reaction of 3-(methoxycarbonyl)benzoic acid with n-propylamine. molaid.com

A wide array of coupling agents is available to facilitate this reaction, each with its own advantages regarding efficiency, mildness of conditions, and suppression of side reactions like racemization in chiral substrates. organic-chemistry.org

Carbodiimides , such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are frequently used, often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). acs.org The EDC/HOAt/DIPEA (N,N-diisopropylethylamine) system has been shown to be highly efficient for a broad range of carboxylic acids and amines. acs.org

Phosphonium and Uronium/Aminium salts , like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), are also powerful coupling agents. nih.gov

The table below summarizes a selection of common coupling agents used in amidation reactions.

| Coupling Agent Class | Examples | Common Additives | Key Features | Reference |

|---|---|---|---|---|

| Carbodiimides | EDC, DCC, DIC | HOBt, HOAt, Oxyma | Widely used, cost-effective. Forms urea (B33335) byproduct. | acs.orgluxembourg-bio.com |

| Phosphonium Salts | BOP, PyBOP | - | High reactivity, but can be carcinogenic. | luxembourg-bio.com |

| Uronium/Aminium Salts | HATU, HBTU, COMU | - | Very efficient, rapid coupling, low racemization. | nih.govluxembourg-bio.com |

| Organophosphorus Reagents | T3P (n-Propanephosphonic acid anhydride) | Pyridine | Mild conditions, low epimerization. | organic-chemistry.org |

| Organosilicon Reagents | Tetramethoxysilane, Hexamethoxydisilane | - | Solvent-free conditions possible. | nih.gov |

A specific documented synthesis of this compound utilizes 3-(methoxycarbonyl)benzoic acid and n-propylamine in the presence of 1-hydroxybenzotriazole (HOBt), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl), and N,N-diisopropylethylamine (DIPEA) in dichloromethane (B109758) (DCM) as a solvent. molaid.com

One-Pot Synthetic Approaches to Carbamoyl Formation

One-pot syntheses, where reactants are subjected to successive chemical reactions in a single reactor, offer advantages in terms of efficiency, resource conservation, and reduced waste. pcbiochemres.com For the synthesis of this compound, a one-pot approach could involve the in-situ generation of the activated carboxylic acid followed by the immediate addition of the amine.

For instance, a one-pot procedure could start with the esterification of isophthalic acid, and without isolating the monomethyl ester, the reaction conditions could be changed to facilitate the amidation of the remaining carboxylic acid group. Another strategy involves the sequential C-H functionalization of a simpler precursor, although this is a more complex approach. nih.gov One-pot syntheses of various benzimidazole (B57391) derivatives have been successfully developed, demonstrating the feasibility of multi-step sequences in a single vessel. pcbiochemres.commdpi.com

Optimization of Reaction Conditions and Catalyst Selection

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the choice of catalyst, solvent, temperature, and reaction time.

For the esterification step , if using the Fischer method, optimization involves adjusting the temperature and catalyst concentration. usm.my While traditional methods involve refluxing for several hours, microwave-assisted synthesis can achieve high conversion in minutes. usm.myresearchgate.net The choice of alcohol can also be a factor, with primary alcohols generally giving higher yields. usm.my

For the amidation step , the performance of coupling reagents is highly substrate-dependent, often necessitating screening to identify the optimal system. luxembourg-bio.com Solvent choice is also critical; for example, replacing regulated solvents like toluene (B28343) with safer, bio-based alternatives such as p-cymene (B1678584) can be achieved, with the higher boiling point of p-cymene sometimes leading to improved yields. acs.org The optimization of automated solid-phase amide-linking synthesis has shown that steric hindrance from protecting groups and the solid support are key variables. nih.gov The reaction temperature can also be a significant factor; in some catalytic amidation reactions, increasing the temperature from room temperature to 80°C dramatically increased the product yield. researchgate.net

The selection of the catalyst is paramount. For transesterification, reusable heterogeneous catalysts like natural phosphate (B84403) or niobic acid (Nb₂O₅) have proven highly effective and environmentally benign. tandfonline.comresearchgate.net For amidation, the choice extends from traditional coupling agents to metal-based catalysts that can facilitate the reaction under specific conditions. researchgate.net

The table below shows an example of how reaction conditions can be optimized for an amidation reaction.

| Parameter | Condition A | Condition B | Condition C | Outcome | Reference |

|---|---|---|---|---|---|

| Catalyst | Catalyst X (20 mg) | Catalyst X (20 mg) | Catalyst X (30 mg) | Higher catalyst load improves yield. | researchgate.net |

| Temperature | Room Temp | 80 °C | 80 °C | Increased temperature is necessary for reaction. | researchgate.net |

| Oxidant | None | TBHP (1.5 eq) | TBHP (1.5 eq) | Oxidant is required for this specific catalytic cycle. | researchgate.net |

| Solvent | Solvent-free | Solvent-free | Ethanol (B145695) | Solvent-free condition is optimal. | researchgate.net |

| Resulting Yield | 0% | 70% | >70% (in less time) | Conditions B and C lead to successful product formation. | researchgate.net |

The Cornerstone of Synthesis: Acid and Base Catalysis in Ester and Amide Formation

The formation of this compound hinges on two fundamental organic reactions: esterification and amidation. The efficiency and selectivity of these reactions are profoundly influenced by the principles of acid and base catalysis.

Acid Catalysis in Ester Formation: The synthesis typically involves the esterification of a carboxylic acid. In this process, acid catalysis is employed to enhance the electrophilicity of the carbonyl carbon of the carboxylic acid. operachem.com Protonation of the carbonyl oxygen by an acid catalyst, such as sulfuric acid or hydrochloric acid, makes the carbonyl group more susceptible to nucleophilic attack by the alcohol. operachem.comresearchgate.netmasterorganicchemistry.com This initial protonation is a reversible step that leads to a resonance-stabilized intermediate. libretexts.org The alcohol then attacks the activated carbonyl, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the final ester product. operachem.comresearchgate.netmasterorganicchemistry.com The entire process is an equilibrium, and to drive the reaction towards the formation of the ester, an excess of the alcohol is often used, or the water formed during the reaction is removed. operachem.com

Base Catalysis in Amide Formation: The formation of the amide bond in this compound is equally critical. While amides can be formed directly from carboxylic acids and amines, the reaction is often slow. Base catalysis, or more accurately, the use of coupling agents in a basic environment, is a common strategy to facilitate this transformation. nih.gov In base-catalyzed amide hydrolysis, a nucleophilic hydroxide (B78521) ion attacks the carbonyl carbon, forming a tetrahedral intermediate. byjus.com However, for amide synthesis, the reaction is typically driven by activating the carboxylic acid. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N,N-diisopropylethylamine are used to convert the carboxylic acid into a more reactive intermediate. molaid.com This activated species is then readily attacked by the amine to form the amide bond. The base neutralizes the acid formed during the reaction, driving the equilibrium towards the product. researchgate.net It's important to note that amides are the most stable derivatives of carboxylic acids, making their hydrolysis challenging, which in turn makes their synthesis a kinetically controlled process. chemistrysteps.comlibretexts.org

The Influence of the Reaction Medium: Solvent Effects on Efficiency and Selectivity

The choice of solvent plays a pivotal role in the synthesis of this compound, significantly impacting reaction efficiency and selectivity. The solvent's polarity, ability to solvate reactants and intermediates, and its boiling point all contribute to the reaction's outcome.

For esterification reactions, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can be utilized, particularly in reactions involving carboxylate anions and alkyl halides. operachem.com However, for Fischer esterification, an excess of the alcohol reactant can itself serve as the solvent. operachem.com In amidation reactions, solvents like dichloromethane (DCM) are commonly employed. molaid.com The solvent's role extends beyond just dissolving the reactants; it can influence the reaction mechanism. For instance, in certain multicomponent reactions, the solvent can determine the final product by affecting the stability of key intermediates. acs.org The use of greener, biomass-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) is also gaining traction as a more environmentally benign alternative to traditional volatile organic compounds. nih.gov

| Solvent | Reaction Type | Effect on Efficiency/Selectivity |

| Dichloromethane (DCM) | Amidation, Multicomponent Reactions | Commonly used, can influence reaction pathways by stabilizing intermediates. molaid.comacs.org |

| Dimethylformamide (DMF) | Esterification (SN2 type) | Polar aprotic solvent suitable for reactions involving carboxylate anions. operachem.com |

| 2-Methyltetrahydrofuran (2-MeTHF) | Amidation | A greener alternative to traditional solvents, enabling efficient reactions. nih.gov |

| Alcohol (in excess) | Fischer Esterification | Can act as both reactant and solvent, driving the equilibrium towards the product. operachem.com |

Achieving Purity: Purification and Isolation Techniques

Following the synthesis, the isolation and purification of this compound are critical steps to obtain a product of high purity. The choice of purification technique depends on the physical properties of the compound and the nature of the impurities present.

Common purification methods for amide compounds include:

Recrystallization: This is often the method of choice for solid amides. researchgate.net It involves dissolving the crude product in a suitable hot solvent and allowing it to cool, whereupon the purified product crystallizes out, leaving impurities in the solution. Polar solvents like ethanol, acetone, or acetonitrile (B52724) are often effective for recrystallizing amides. researchgate.net

Column Chromatography: This technique is used to separate the desired product from impurities based on their differential adsorption onto a stationary phase. While effective, it can sometimes lead to reduced yields for certain amides. researchgate.net

Distillation: For liquid products, distillation can be an effective purification method. researchgate.net

Aqueous Workup: In many synthesis procedures, an aqueous workup is performed to remove water-soluble impurities and byproducts. This often involves washing the organic layer with water, brine, or acidic/basic solutions. nih.gov

Filtration: In cases where byproducts precipitate out of the reaction mixture, simple filtration can be used for their removal. For instance, in syntheses involving acyl fluorides, the resulting hydrogen fluoride (B91410) can be converted to an easily filterable alkaline earth metal fluoride salt. patsnap.comgoogle.com

Innovative Approaches: Exploration of Alternative Synthetic Pathways

Beyond the traditional stepwise synthesis, researchers are exploring more efficient and versatile methods for constructing the this compound framework. These alternative pathways often focus on increasing molecular complexity in a single step or modifying a pre-existing scaffold.

Building Blocks in a Single Pot: Multicomponent Reactions

Multicomponent reactions (MCRs) offer a powerful strategy for the synthesis of complex molecules like this compound in a single, efficient step. acs.orgthieme-connect.com These reactions combine three or more starting materials in a one-pot process to form a product that incorporates the majority of the atoms from the reactants. rug.nl

A notable example is the isocyanide-based multicomponent reaction. For instance, a four-component reaction involving 2-formylbenzoic acids, malononitrile, isocyanides, and alcohols can efficiently produce alkyl-2-(1-(alkylcarbamoyl)-2,2-dicyanoethyl)benzoate derivatives. acs.orgacs.org This approach allows for the construction of both an ester and an amide bond in a single synthetic operation. acs.org Similarly, the Ugi four-component condensation, which combines an acid, an amine, an aldehyde or ketone, and an isocyanide, is a versatile tool for creating diverse molecular architectures. acs.org The Passerini reaction is another three-component reaction that can yield α-acyloxy carboxamides, which contain both ester and amide functionalities. nsysu.edu.tw These MCRs provide a highly atom-economical and convergent approach to complex benzoate and carbamoyl scaffolds.

Modifying the Core: Functional Group Interconversions

Another strategic approach involves the synthesis of a core benzoate-carbamoyl structure followed by functional group interconversions (FGIs) to arrive at the desired this compound. This strategy allows for the late-stage modification of a molecule, providing flexibility in the synthesis of analogues.

An example of this approach could involve the synthesis of a related amide and then performing a functional group interconversion to introduce the methyl ester. While direct FGI from an amide to an ester is a challenging transformation, specific methods have been developed. researchgate.net More commonly, a pre-formed benzoate ester with a different functional group at the 3-position could be synthesized, which is then converted to the propylcarbamoyl group. For instance, a nitro group could be reduced to an amine, which is then acylated with propionyl chloride or a related reagent. Alternatively, a carboxylic acid at the 3-position could be activated and reacted with propylamine (B44156). This modular approach allows for the exploration of a wide range of derivatives from a common intermediate.

Chemical Reactivity and Transformation Mechanisms of Methyl 3 Propylcarbamoyl Benzoate

Reactions of the Methyl Ester Group

The methyl ester group in Methyl 3-(propylcarbamoyl)benzoate is a primary site for nucleophilic acyl substitution. The reactivity of the carbonyl carbon is influenced by the electron-withdrawing nature of the adjacent propylcarbamoyl group on the benzene (B151609) ring.

Hydrolysis and Transesterification Reactions

Hydrolysis: The ester linkage can be cleaved through hydrolysis under either acidic or basic conditions to yield 3-(propylcarbamoyl)benzoic acid and methanol (B129727). quora.comedu.krd

Base-Catalyzed Hydrolysis (Saponification): This reaction is typically irreversible and proceeds via a nucleophilic addition-elimination mechanism. study.com A hydroxide (B78521) ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. study.comyoutube.com This intermediate then collapses, expelling the methoxide (B1231860) ion as a leaving group to form the carboxylic acid, which is subsequently deprotonated by the basic conditions to form a carboxylate salt. study.com The process is driven to completion by the formation of the resonance-stabilized carboxylate anion. High temperatures (200–300 °C) can achieve quantitative saponification of methyl benzoates in a short time. rsc.org The yield of benzoic acid from the hydrolysis of its methyl ester can be as high as 90-96%. google.com

Acid-Catalyzed Hydrolysis: This is a reversible process. The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfers, methanol is eliminated, and the carboxylic acid is regenerated. quora.com

Transesterification: This process involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. google.comresearchgate.net For example, reacting this compound with an alcohol like ethanol (B145695) would substitute the methyl group with an ethyl group, yielding Ethyl 3-(propylcarbamoyl)benzoate and methanol. This reaction is an equilibrium process, and it is often necessary to use a large excess of the reactant alcohol or remove the methanol by-product to drive the reaction to completion. Various catalysts, including zinc compounds, have been shown to be effective for the transesterification of methyl benzoate (B1203000). google.com

| Reaction Type | Conditions | Products | Key Mechanistic Feature |

|---|---|---|---|

| Base-Catalyzed Hydrolysis | Aqueous NaOH or KOH, Heat rsc.orgwikipedia.org | 3-(propylcarbamoyl)benzoate salt, Methanol wikipedia.org | Nucleophilic attack by OH⁻ on the carbonyl carbon. study.com |

| Acid-Catalyzed Hydrolysis | Aqueous Acid (e.g., H₂SO₄), Heat quora.com | 3-(propylcarbamoyl)benzoic acid, Methanol quora.com | Protonation of the carbonyl oxygen to activate the ester. quora.com |

| Transesterification | Excess other alcohol (R'OH), Acid or Base Catalyst (e.g., Zinc compounds) google.com | Alkyl 3-(propylcarbamoyl)benzoate, Methanol | Nucleophilic attack by the new alcohol on the carbonyl carbon. |

Reduction Reactions (e.g., to alcohols or aldehydes)

The methyl ester group can be reduced to a primary alcohol, [3-(propylcarbamoyl)phenyl]methanol. This transformation requires strong reducing agents, as esters are less reactive than ketones or aldehydes.

Reduction to Alcohol: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting esters to primary alcohols. edu.krddoubtnut.com The reaction mechanism involves the nucleophilic attack of a hydride ion (H⁻) from LiAlH₄ on the ester's carbonyl carbon. youtube.com This forms a tetrahedral intermediate which then collapses, eliminating the methoxide ion to form an intermediate aldehyde. The aldehyde is immediately reduced further by another equivalent of hydride to form a primary alcohol after an acidic workup. youtube.com Catalytic hydrogenation using copper-based catalysts can also achieve the selective hydrogenation of methyl benzoate to benzyl (B1604629) alcohol. researchgate.net

It is generally difficult to stop the reduction at the aldehyde stage because aldehydes are more reactive towards reducing agents than esters. However, specialized reagents and conditions can sometimes achieve this partial reduction.

| Reducing Agent | Typical Solvent | Final Product |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) doubtnut.com | Anhydrous Ether or THF youtube.com | [3-(propylcarbamoyl)phenyl]methanol |

| Catalytic Hydrogenation (e.g., Cu/ZnO/Al₂O₃) researchgate.net | Methanol researchgate.net | [3-(propylcarbamoyl)phenyl]methanol |

Reactions with Organometallic Reagents (e.g., Grignard reactions)

The reaction of the methyl ester group with organometallic reagents, such as Grignard reagents (R-MgX), provides a pathway to synthesize tertiary alcohols. udel.edu This reaction involves the addition of two equivalents of the organometallic reagent.

The mechanism begins with the nucleophilic attack of the Grignard reagent on the carbonyl carbon of the ester. udel.edu This forms a tetrahedral intermediate which is unstable and collapses, eliminating the methoxide group to form a ketone intermediate. udel.edustudy.com This newly formed ketone is more reactive than the starting ester and rapidly reacts with a second equivalent of the Grignard reagent. udel.edu A final acidic workup protonates the resulting alkoxide to yield the tertiary alcohol. For example, reacting this compound with two equivalents of phenylmagnesium bromide would yield 1,1-diphenyl-1-[3-(propylcarbamoyl)phenyl]methanol. udel.edu It is crucial to perform these reactions under anhydrous conditions, as Grignard reagents are strong bases and will react with even trace amounts of water. udel.educhegg.com

Reactions of the Propylcarbamoyl Group

The propylcarbamoyl group consists of a secondary amide linkage. The chemical properties of this group are dominated by the resonance stabilization between the nitrogen lone pair and the carbonyl group, which imparts significant stability.

Amide Bond Stability and Cleavage Mechanisms

The amide bond is notably stable due to resonance, which gives the C-N bond a partial double-bond character. evitachem.commdpi.com This resonance restricts rotation around the C-N bond, leading to a planar structure. evitachem.com Consequently, amides are much less reactive towards nucleophiles than esters or acid chlorides. The half-life for the neutral hydrolysis of a typical amide bond can be on the order of years. youtube.com

Cleavage of the amide bond in this compound to produce 3-(methoxycarbonyl)benzoic acid and propylamine (B44156) requires harsh reaction conditions. evitachem.com

Acidic Hydrolysis: This requires high temperatures and concentrated strong acids. The mechanism involves the initial protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic. A water molecule then attacks the carbon, and after several proton transfer steps, the C-N bond is cleaved, releasing the amine (which is protonated under the acidic conditions) and the carboxylic acid.

Basic Hydrolysis: This also requires prolonged heating with a strong base. The hydroxide ion directly attacks the carbonyl carbon. Cleavage of the C-N bond generates a carboxylate anion and a neutral amine. This process is generally slower than the hydrolysis of esters.

N-H Acidity and Derivatization

The hydrogen atom attached to the nitrogen in the propylcarbamoyl group is weakly acidic. The pKa of the N-H proton in a related compound, N-propylbenzamide, is predicted to be around 15.0. evitachem.com While not strongly acidic, this proton can be removed by a sufficiently strong base to form an amidate anion. This anion can then act as a nucleophile in various reactions, allowing for derivatization at the nitrogen atom.

For instance, the amidate can be alkylated or acylated. Acylation with acyl chlorides or anhydrides can lead to the formation of imides. evitachem.com The electron-donating character of the n-propyl group slightly reduces the electrophilicity of the adjacent carbonyl carbon compared to an unsubstituted benzamide (B126). evitachem.com

Electrophilic Aromatic Substitution Reactions on the Benzoate Ring

Electrophilic Aromatic Substitution (SEAr) is a fundamental class of reactions for modifying the benzene ring. wikipedia.orgmasterorganicchemistry.com The reactivity and regioselectivity of these substitutions on this compound are governed by the electronic properties of the two substituents already present: the methyl ester (-COOCH3) and the N-propylcarbamoyl (-CONH(CH2)2CH3) groups.

Both the ester and the amide functionalities are electron-withdrawing groups, which deactivate the aromatic ring towards electrophilic attack compared to unsubstituted benzene. rsc.org This deactivation occurs because they pull electron density from the ring, making it less nucleophilic. youtube.com The rate-determining step in these reactions is the attack by the aromatic π-electrons on the electrophile, forming a positively charged intermediate known as an arenium ion or sigma complex. masterorganicchemistry.comlibretexts.org Electron-withdrawing groups destabilize this cationic intermediate, thus increasing the activation energy and slowing the reaction rate.

Both the methyl ester and the N-propylcarbamoyl groups are classified as meta-directors. They direct incoming electrophiles to the positions meta to themselves (C5). The ortho and para positions are more strongly deactivated because resonance structures for ortho or para attack place the positive charge of the arenium ion directly adjacent to the electron-withdrawing substituent, which is highly unfavorable.

Table 1: Directing Effects of Substituents on the Benzoate Ring

| Substituent Group | Electronic Effect | Activating/Deactivating | Directing Influence |

|---|---|---|---|

| Methyl Ester (-COOCH3) | Electron-withdrawing | Deactivating | meta |

| N-propylcarbamoyl (-CONH(C3H7)) | Electron-withdrawing | Deactivating | meta |

Given that the existing substituents are at positions 1 and 3, the positions meta to the ester group are C5, and the positions meta to the amide group are C5. Therefore, electrophilic substitution is strongly directed to the C5 position. The C2, C4, and C6 positions are deactivated by both groups.

Nitration is a classic example of electrophilic aromatic substitution, typically carried out using a mixture of concentrated nitric acid and sulfuric acid. ma.edu This mixture generates the highly electrophilic nitronium ion (NO2+). aiinmr.com

For this compound, the nitration reaction is predicted to yield predominantly the 5-nitro derivative. The reaction mechanism involves the attack of the aromatic ring's π-electron system on the nitronium ion. mnstate.edu

Predicted Reaction: C6H4(COOCH3)(CONH(C3H7)) + HNO3 --(H2SO4)--> C6H3(NO2)(COOCH3)(CONH(C3H7)) + H2O

The reaction conditions, such as temperature, must be carefully controlled. Due to the deactivating nature of the substituents, more forcing conditions (e.g., higher temperatures) may be required than for the nitration of benzene itself, but excessive heat can lead to the formation of unwanted byproducts. ma.eduweebly.com The primary product is expected to be Methyl 5-nitro-3-(propylcarbamoyl)benzoate . rsc.orgyoutube.com

Halogenation: Aromatic halogenation involves the substitution of a hydrogen atom with a halogen (Cl, Br). This reaction typically requires a Lewis acid catalyst, such as iron(III) bromide (FeBr3) for bromination or aluminum chloride (AlCl3) for chlorination. libretexts.org The catalyst polarizes the halogen molecule, creating a stronger electrophile. Similar to nitration, the halogenation of this compound would be expected to occur at the C5 position, yielding Methyl 5-halo-3-(propylcarbamoyl)benzoate .

Sulfonation: Sulfonation is the introduction of a sulfonic acid group (-SO3H) onto the aromatic ring, usually by reacting the compound with fuming sulfuric acid (H2SO4 containing dissolved SO3). The electrophile in this reaction is sulfur trioxide (SO3). wikipedia.org The reaction is typically reversible. For this compound, sulfonation would also be directed to the C5 position, resulting in Methyl 5-(sulfonic acid)-3-(propylcarbamoyl)benzoate .

Nucleophilic Aromatic Substitution on Activated Ring Systems (if applicable to derivatives)

Nucleophilic Aromatic Substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike SEAr, this reaction requires the aromatic ring to be electron-poor. masterorganicchemistry.com This is typically achieved by the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho and/or para to a good leaving group (such as a halide). chemistrysteps.comnih.gov

This compound itself is not a suitable substrate for SNAr. It lacks both the strong activating groups (the ester and amide groups are only moderately deactivating) and a suitable leaving group.

However, derivatives of this compound could undergo SNAr. For example, if a halogen were introduced onto the ring (e.g., at C4) and the ring were further activated with a strong electron-withdrawing group like a nitro group (e.g., at C5), the resulting molecule could become susceptible to nucleophilic attack.

Consider a hypothetical derivative, Methyl 4-chloro-5-nitro-3-(propylcarbamoyl)benzoate . In this molecule, the chlorine atom is a good leaving group, and its position is activated by the ortho nitro group and the para methyl ester group. This activated system could react with a nucleophile (e.g., methoxide, CH3O-) to displace the chloride ion. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. chemistrysteps.com

Mechanistic Investigations of Key Transformations

The study of reaction kinetics and thermodynamics provides insight into the underlying mechanisms and energy changes during chemical transformations.

Electrophilic Aromatic Substitution:

Kinetics: The rate of electrophilic aromatic substitution on this compound is significantly lower than that of benzene. This is a direct consequence of the deactivating nature of the two substituents. The rate-determining step is the formation of the arenium ion intermediate, as this step involves the disruption of the ring's aromaticity. masterorganicchemistry.com The activation energy for this step is increased by the presence of electron-withdrawing groups that destabilize the positive charge of the intermediate.

Reactions of Related Amides: Kinetic studies on related N-alkylated benzamide structures can provide analogous insights. For example, studies on proton-transfer reactions involving N,N-dialkylbenzimidamides show low activation energies for the forward proton transfer, suggesting a reactant-like activated complex. rsc.org Investigations into the thermodynamics of benzamide and its N-methylated derivatives have been used to determine properties like vapor pressures and enthalpies of sublimation and fusion, which are crucial for understanding the energetics of phase changes and intermolecular forces, such as hydrogen bonding. researchgate.net These forces can influence reaction kinetics by affecting solvent-solute interactions and the stability of transition states.

Elucidation of Reaction Intermediates

Detailed experimental and computational studies on the reaction intermediates specifically for this compound are not extensively available in publicly accessible literature. However, by examining the reactivity of structurally similar compounds, particularly methyl benzoate, we can infer the likely intermediates involved in its characteristic reactions. The elucidation of these transient species is crucial for understanding the reaction mechanisms and optimizing reaction conditions.

The reactivity of this compound is primarily centered around two regions: the ester functional group and the aromatic ring. Reactions at these sites will proceed through distinct types of intermediates.

Intermediates in Ester Group Transformations

Reactions involving the ester group, such as hydrolysis or aminolysis, are expected to proceed through a tetrahedral intermediate . This is a common mechanistic feature for nucleophilic acyl substitution reactions.

For instance, in a hypothetical aminolysis reaction with an amine (R-NH₂), the nucleophilic nitrogen atom would attack the electrophilic carbonyl carbon of the ester. This leads to the formation of a transient tetrahedral intermediate where the carbonyl carbon is sp³-hybridized. The stability and subsequent breakdown of this intermediate determine the reaction's outcome. Computational studies on the aminolysis of methyl benzoate support the formation of such tetrahedral intermediates. researchgate.netnih.gov

The general steps involving the tetrahedral intermediate are:

Nucleophilic attack at the carbonyl carbon.

Formation of the tetrahedral intermediate.

Departure of the leaving group (in this case, the methoxy (B1213986) group), regenerating the carbonyl double bond.

Below is a data table summarizing the key characteristics of a hypothetical tetrahedral intermediate in the aminolysis of this compound.

| Property | Description |

| Hybridization of Carbonyl C | Changes from sp² in the reactant to sp³ in the intermediate. |

| Geometry | The geometry around the former carbonyl carbon changes from trigonal planar to tetrahedral. |

| Key Bonds | Formation of a new C-N bond and elongation of the C-OCH₃ bond. |

| Charge Distribution | A negative charge develops on the oxygen atom of the original carbonyl group, and a positive charge may reside on the incoming nucleophile. |

Intermediates in Aromatic Ring Transformations

Electrophilic aromatic substitution reactions, such as nitration or halogenation, on the benzene ring of this compound will proceed through a resonance-stabilized carbocation intermediate known as an arenium ion or sigma (σ) complex .

In the case of nitration, the nitronium ion (NO₂⁺) acts as the electrophile. youtube.comaiinmr.com The π electrons of the aromatic ring attack the electrophile, forming a C-N bond and disrupting the aromaticity of the ring. This results in the formation of an arenium ion, which is stabilized by the delocalization of the positive charge across the ortho and para positions relative to the point of attack. The substituents on the ring (the methyl ester and the propylcarbamoyl group) will direct the position of the incoming electrophile. Both are meta-directing groups.

The general mechanism for electrophilic aromatic substitution involving an arenium ion is:

Attack of the aromatic π-electron system on the electrophile.

Formation of the resonance-stabilized arenium ion.

Deprotonation from the carbon bearing the electrophile to restore aromaticity.

The following table outlines the features of a hypothetical arenium ion intermediate formed during the nitration of this compound.

| Feature | Description |

| Structure | A cyclohexadienyl cation with three resonance structures that delocalize the positive charge. |

| Hybridization | The carbon atom bonded to the electrophile is sp³ hybridized, while the other five carbon atoms in the ring remain sp² hybridized. |

| Stability | The stability of the arenium ion is influenced by the nature and position of the substituents on the ring. Electron-withdrawing groups, like the ester and amide functionalities, can destabilize the intermediate. |

| Spectroscopic Evidence | While generally too reactive to be isolated, the formation of arenium ions can sometimes be observed using spectroscopic techniques like NMR at low temperatures. |

The study of these reaction intermediates, whether through direct observation or computational modeling, is fundamental to predicting the reactivity and regioselectivity of reactions involving this compound and related compounds.

Advanced Spectroscopic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbons.

Proton (¹H) NMR for Aromatic and Aliphatic Proton Environments

The ¹H NMR spectrum of Methyl 3-(propylcarbamoyl)benzoate is expected to exhibit distinct signals corresponding to its aromatic and aliphatic protons.

Aromatic Protons: The benzene (B151609) ring is substituted at positions 1 and 3. The four aromatic protons would appear as a complex multiplet pattern in the downfield region of the spectrum, typically between δ 7.0 and 8.5 ppm. The exact chemical shifts and coupling patterns will be influenced by the electron-withdrawing nature of the methyl ester and carbamoyl (B1232498) groups. Based on data for similar structures like methyl 3-aminobenzoate (B8586502), the aromatic protons are expected around δ 6.8-7.4 ppm. chemicalbook.com

Aliphatic Protons:

Methyl Ester (CH₃): A sharp singlet corresponding to the three protons of the methyl ester group is anticipated, likely in the range of δ 3.8-3.9 ppm. For instance, the methyl ester protons in methyl 3-aminobenzoate appear around δ 3.87 ppm. chemicalbook.com

Propyl Group (CH₂CH₂CH₃): The propyl group will give rise to three distinct signals:

A triplet for the terminal methyl (CH₃) protons, expected at approximately δ 0.9 ppm.

A sextet for the methylene (B1212753) (CH₂) protons adjacent to the methyl group, anticipated around δ 1.6 ppm.

A triplet for the methylene (CH₂) protons attached to the nitrogen atom, expected to be the most downfield of the propyl signals, likely around δ 3.4 ppm, due to the deshielding effect of the adjacent nitrogen. In N-propylbenzamide, these protons appear in the δ 3.4–3.6 ppm range.

Amide Proton (NH): A broad singlet for the N-H proton of the amide group is expected, with a chemical shift that can vary significantly depending on the solvent and concentration, but typically appearing between δ 6.0 and 8.5 ppm.

Predicted ¹H NMR Data for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic-H | ~ 7.0 - 8.5 | Multiplet | 4H |

| O-CH₃ (Ester) | ~ 3.8 - 3.9 | Singlet | 3H |

| N-CH₂ | ~ 3.4 - 3.6 | Triplet | 2H |

| CH₂ (middle) | ~ 1.6 | Sextet | 2H |

| CH₃ (terminal) | ~ 0.9 | Triplet | 3H |

| N-H | Variable (broad) | Singlet | 1H |

Carbon (¹³C) NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule and information about their chemical environment.

Aromatic Carbons: The six carbons of the benzene ring will give rise to six distinct signals in the aromatic region (δ 120-140 ppm). The carbons attached to the substituents (C1 and C3) will have chemical shifts influenced by those groups.

Carbonyl Carbons: Two carbonyl carbons are present: the ester carbonyl and the amide carbonyl. Both are expected to appear significantly downfield, typically in the range of δ 165-175 ppm. For comparison, the amide carbonyl in N-propylbenzamide is found around δ 167.5 ppm. rsc.org

Aliphatic Carbons:

Methyl Ester (CH₃): The carbon of the methyl ester group is expected around δ 52 ppm.

Propyl Group (CH₂CH₂CH₃):

The terminal methyl (CH₃) carbon will be the most upfield, around δ 11 ppm.

The middle methylene (CH₂) carbon is expected around δ 22 ppm.

The methylene (CH₂) carbon attached to the nitrogen will be further downfield, around δ 42 ppm.

Predicted ¹³C NMR Data for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

| C=O (Ester) | ~ 166 |

| C=O (Amide) | ~ 167 |

| Aromatic C (quaternary) | ~ 130 - 140 |

| Aromatic C-H | ~ 120 - 130 |

| O-CH₃ (Ester) | ~ 52 |

| N-CH₂ | ~ 42 |

| CH₂ (middle) | ~ 22 |

| CH₃ (terminal) | ~ 11 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

While specific 2D NMR data for this compound is unavailable, these techniques would be crucial for unambiguous structural assignment.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. sdsu.edu For instance, it would show correlations between the adjacent methylene and methyl protons of the propyl group, confirming their connectivity. It would also help to unravel the complex coupling network of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.edu It would allow for the definitive assignment of each proton signal to its corresponding carbon signal, for example, linking the aliphatic proton signals to their respective carbon signals in the propyl chain and the methyl ester group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. sdsu.edu This would be particularly useful in establishing the connectivity between the different fragments of the molecule. For example, correlations would be expected between the N-H proton and the amide carbonyl carbon, as well as the aromatic carbons. Correlations between the methyl ester protons and the ester carbonyl carbon would also be observed.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity between protons. youtube.com It could provide information about the preferred conformation of the molecule, for instance, by showing correlations between the N-H proton and nearby aromatic or propyl protons.

Variable Temperature NMR for Conformational Dynamics (if relevant)

Variable temperature (VT) NMR studies could provide insights into the conformational dynamics of this compound. nih.govnih.gov Specifically, rotation around the C-N amide bond is often slow on the NMR timescale, which can lead to the observation of two distinct sets of signals for the propyl group at low temperatures (rotamers). By increasing the temperature, these signals would broaden and eventually coalesce into a single set of averaged signals as the rate of rotation increases. The temperature at which coalescence occurs can be used to calculate the energy barrier for this rotational process.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Analysis

The FT-IR spectrum of this compound would display characteristic absorption bands for its various functional groups.

N-H Stretch: A sharp to moderately broad absorption band corresponding to the N-H stretching vibration of the secondary amide is expected in the region of 3300-3500 cm⁻¹. mdpi.com The position and shape of this band can be indicative of hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations will appear as a group of weak to medium bands above 3000 cm⁻¹. Aliphatic C-H stretching vibrations from the propyl and methyl groups will be observed in the 2850-2960 cm⁻¹ region.

C=O Stretches: Two distinct carbonyl stretching bands are expected. The ester carbonyl (C=O) stretch typically appears at a higher frequency, around 1720-1740 cm⁻¹. The amide carbonyl (C=O) stretch (Amide I band) is expected at a lower frequency, around 1640-1680 cm⁻¹, due to resonance. mdpi.com The exact positions can be influenced by hydrogen bonding.

N-H Bend: The N-H bending vibration (Amide II band) is expected to appear around 1550 cm⁻¹.

C-O Stretches: The C-O stretching vibrations of the ester group will produce strong bands in the 1100-1300 cm⁻¹ region.

Aromatic C=C Stretches: Medium to weak absorptions for the aromatic ring C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

Intermolecular hydrogen bonding involving the N-H and C=O groups of the amide functionality would likely lead to a broadening and shifting of these bands to lower frequencies.

Predicted FT-IR Data for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | ~ 3300 - 3500 | Medium |

| Aromatic C-H Stretch | > 3000 | Weak-Medium |

| Aliphatic C-H Stretch | ~ 2850 - 2960 | Medium |

| C=O Stretch (Ester) | ~ 1720 - 1740 | Strong |

| C=O Stretch (Amide I) | ~ 1640 - 1680 | Strong |

| N-H Bend (Amide II) | ~ 1550 | Medium |

| Aromatic C=C Stretch | ~ 1450 - 1600 | Medium-Weak |

| C-O Stretch (Ester) | ~ 1100 - 1300 | Strong |

Raman Spectroscopy for Complementary Vibrational Modes

Raman spectroscopy provides valuable insights into the vibrational modes of a molecule, which are complementary to those observed in infrared (IR) spectroscopy. spectroscopyonline.comstolichem.com This non-destructive technique relies on the inelastic scattering of monochromatic light, usually from a laser. stolichem.com When photons interact with a molecule, they can excite its vibrational modes, resulting in a shift in the energy of the scattered photons. This energy shift corresponds to the vibrational frequencies of the molecule's bonds, offering a detailed fingerprint of its structure. stolichem.com

For this compound, Raman spectroscopy would be expected to reveal characteristic peaks corresponding to its various functional groups. Key vibrational modes would include the stretching of the carbonyl (C=O) groups in both the ester and amide functionalities, the N-H stretch of the amide, C-H stretches of the aromatic ring and the propyl group, and the characteristic in-plane and out-of-plane bending vibrations of the benzene ring. The symmetry of the molecule influences the intensity of Raman signals, with more polarizable bonds typically producing stronger signals.

Table 1: Expected Raman Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Amide | 3300-3500 |

| C-H Stretch (Aromatic) | Benzene Ring | 3000-3100 |

| C-H Stretch (Aliphatic) | Propyl Group, Methyl Group | 2850-3000 |

| C=O Stretch (Ester) | Ester | 1715-1735 |

| C=O Stretch (Amide I) | Amide | 1630-1680 |

| C=C Stretch | Aromatic Ring | 1580-1620 |

Note: These are approximate ranges and can be influenced by the specific chemical environment and intermolecular interactions.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. chemguide.co.uk It provides information about the molecular weight of a compound and, through the analysis of fragmentation patterns, offers significant clues about its structure. chemguide.co.ukthieme-connect.de

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is capable of measuring the mass of a molecule with very high accuracy (typically to within 5 ppm). This precision allows for the determination of the elemental formula of a compound, as the exact mass is unique to a specific combination of atoms. For this compound, with the molecular formula C₁₂H₁₅NO₃, HRMS would be used to confirm its elemental composition by comparing the experimentally measured mass to the calculated theoretical mass.

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₅NO₃ |

| Calculated Exact Mass | 221.1052 g/mol |

| Expected Ion (e.g., [M+H]⁺) | 222.1125 m/z |

Fragmentation Pathways and Structural Information

In mass spectrometry, after ionization, the molecular ion can undergo fragmentation, breaking into smaller charged fragments and neutral pieces. chemguide.co.uk The pattern of these fragments is predictable and provides a roadmap to the molecule's structure. For this compound, characteristic fragmentation pathways would likely involve the cleavage of the ester and amide groups.

Common fragmentation patterns would include:

Loss of the methoxy (B1213986) group (-OCH₃): Cleavage of the ester can lead to the loss of a methoxy radical, resulting in a prominent acylium ion.

Cleavage of the propyl group: The bond between the nitrogen and the propyl group can break, as can the C-C bonds within the propyl chain itself.

Amide bond cleavage: The C-N bond of the amide can cleave, leading to fragments corresponding to the benzoyl portion and the propylamino portion.

McLafferty Rearrangement: A potential rearrangement involving the transfer of a gamma-hydrogen from the propyl chain to the amide carbonyl oxygen, followed by cleavage, could also occur.

Table 3: Potential Mass Fragments of this compound

| m/z (mass-to-charge ratio) | Possible Fragment Ion | Neutral Loss |

|---|---|---|

| 190 | [M - OCH₃]⁺ | CH₃O• |

| 178 | [M - C₃H₇]⁺ | C₃H₇• |

| 164 | [M - NH(C₃H₇)]⁺ | C₃H₈N• |

| 149 | [C₈H₅O₃]⁺ | C₄H₁₀N |

| 121 | [C₇H₅O₂]⁺ | C₅H₁₀NO |

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. mdpi.com By diffracting a beam of X-rays off a single crystal, a pattern is produced from which the electron density map of the molecule can be calculated. This map reveals the precise positions of atoms in the crystal lattice, providing unambiguous information about bond lengths, bond angles, and molecular conformation. mdpi.com

Determination of Molecular Geometry and Conformation in the Solid State

A single-crystal X-ray diffraction study of this compound would provide the exact three-dimensional arrangement of the atoms in the solid state. This analysis would confirm the connectivity of the atoms and reveal key geometric parameters. The benzene ring is expected to be largely planar. The analysis would detail the bond lengths of the C=O, C-O, C-N, and C-C bonds, as well as the bond angles around the sp² hybridized carbons of the aromatic ring and carbonyl groups, and the sp³ hybridized carbons of the alkyl chains. The torsion angles would describe the conformation of the flexible propyl and methyl ester groups relative to the rigid phenyl ring.

Analysis of Intermolecular Interactions and Crystal Packing Motifs

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Ethyl 3-nitro-4-(propylamino)benzoate |

| Methyl 4-(propylcarbamoyl)benzoate |

Hydrogen Bonding Networks and Supramolecular Assembly in Crystalline Forms

The crystalline architecture of organic molecules is significantly influenced by non-covalent interactions, particularly hydrogen bonding. These interactions govern the packing of molecules in the solid state, leading to the formation of well-defined one-, two-, or three-dimensional supramolecular assemblies. While a specific crystallographic study for this compound is not publicly available, detailed analysis of closely related structures provides significant insight into the probable hydrogen bonding networks and supramolecular organization.

In molecules containing both amide and ester functionalities, such as this compound, the N-H group of the amide acts as a hydrogen-bond donor, while the carbonyl oxygens of both the amide and the ester groups, as well as the ester's alkoxy oxygen, can serve as hydrogen-bond acceptors. The resulting hydrogen bonds are pivotal in the formation of stable, extended structures.

Research on analogous compounds reveals common hydrogen-bonding motifs. For instance, in the crystal structure of Methyl 3-[(tert-butoxycarbonyl)amino]benzoate, which shares the carbamoylbenzoate core, intermolecular N—H⋯O and C—H⋯O hydrogen bonds are the dominant forces in the crystal packing. nih.gov These interactions lead to the formation of centrosymmetric dimers, which are characterized by an R22(10) graph-set motif. nih.gov This specific ring motif is a common feature in structures with amide functionalities and contributes significantly to the stability of the crystal lattice. These dimers then further associate through other hydrogen bonds to form extensive supramolecular layers. nih.gov

Similarly, the crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide, which contains the propylcarbamoyl group, demonstrates the prevalence of intermolecular N—H⋯O hydrogen bonds, linking the molecules into infinite chains. nih.gov This indicates a strong tendency for the N-H group of the propylcarbamoyl moiety to engage in hydrogen bonding with an available oxygen acceptor on an adjacent molecule.

The participation of different oxygen atoms as hydrogen bond acceptors is also a subject of detailed study. In derivatives of methyl 2,6-diaminobenzoate, hydrogen bonding has been observed to both the carbonyl and the alkoxy oxygen atoms of the ester group. rsc.org This suggests that in this compound, both the carbonyl oxygen of the ester and the amide, as well as the methoxy oxygen, could potentially be involved in the hydrogen-bonding network, leading to complex and robust supramolecular architectures.

Based on these findings from structurally related compounds, it is highly probable that the crystal structure of this compound is characterized by a network of N—H⋯O and C—H⋯O hydrogen bonds. These interactions would likely result in the formation of dimers or chains, which then assemble into higher-order supramolecular structures. The precise nature of this assembly would depend on the interplay between the different potential hydrogen bond donors and acceptors within the molecule.

Interactive Data Table: Hydrogen Bond Geometry in Structurally Similar Compounds

The following table summarizes typical hydrogen bond geometries observed in the crystal structures of compounds analogous to this compound. These values provide an empirical basis for understanding the potential intermolecular interactions in its crystalline form.

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Compound Reference |

| N1 | H1 | O3 | - | 1.94 | 2.791(3) | 171.9 | 4-bromo-N-(propylcarbamoyl)benzenesulfonamide nih.gov |

| N2 | H2 | O2 | - | 2.24 | 2.998(3) | 146.8 | 4-bromo-N-(propylcarbamoyl)benzenesulfonamide nih.gov |

| C10 | H10C | O1 | - | 2.61 | 4.028 | 173.7 | 4-bromo-N-(propylcarbamoyl)benzenesulfonamide nih.gov |

Note: The data presented is for analogous compounds and is intended to be illustrative of the types of interactions expected for this compound. The specific geometric parameters for the title compound would require its own crystallographic analysis.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern computational chemistry, employing the principles of quantum mechanics to model molecular systems. nrel.gov These calculations can determine a wide range of properties, including optimized geometries, electronic structures, and energies. nrel.govfrontiersin.org

Density Functional Theory (DFT) has become a ubiquitous method in computational chemistry due to its favorable balance of accuracy and computational cost. nrel.govscirp.org DFT calculations are used to determine the ground-state electronic structure of a molecule by solving the Kohn-Sham equations. mdpi.com This approach focuses on the electron density as the fundamental variable, rather than the complex many-electron wavefunction. scirp.orgmdpi.com

For Methyl 3-(propylcarbamoyl)benzoate, DFT methods, such as those employing the B3LYP functional with a suitable basis set like 6-31G(d) or def2-TZVP, would be used to perform geometry optimization. nrel.govkoreascience.krnbu.edu.satandfonline.com This process adjusts the atomic coordinates of the molecule to find the lowest energy conformation, representing its most stable three-dimensional structure. arxiv.org The resulting optimized geometry provides key data on bond lengths, bond angles, and dihedral angles. Furthermore, the calculation yields the total electronic energy and the distribution of electrons within the molecule, which is crucial for further analysis. nbu.edu.sagithub.io

Table 1: Illustrative Optimized Geometrical Parameters for this compound using DFT (Note: The following data is illustrative of typical DFT output. Specific experimental or calculated values for this molecule are not available in the cited literature.)

| Parameter | Value (Å or °) | Description |

|---|---|---|

| C=O (Ester) Bond Length | ~1.21 Å | Carbonyl bond of the methyl ester group |

| C=O (Amide) Bond Length | ~1.24 Å | Carbonyl bond of the propylamide group |

| C-N (Amide) Bond Length | ~1.35 Å | Bond between the carbonyl carbon and nitrogen |

| Benzene (B151609) Ring C-C Bond Angles | ~120° | Internal angles of the aromatic ring |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the atomic numbers of the atoms involved, without using any experimental data. researchgate.net These methods, such as Hartree-Fock (HF) and more advanced post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC), provide a rigorous way to approximate the Schrödinger equation. wisc.edu While computationally more demanding than DFT, they can offer higher accuracy for certain electronic properties. For this compound, ab initio calculations could be employed to refine the electronic energy and wavefunction, providing a benchmark against which DFT results can be compared. wisc.edumdpi.com

Electronic Structure Analysis

Analysis of the electronic structure provides a deeper understanding of a molecule's stability, reactivity, and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is a key concept for predicting chemical reactivity. researchgate.net It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.netresearchgate.net The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital most likely to accept electrons (acting as an electrophile). researchgate.netwuxiapptec.com

Table 2: Illustrative Frontier Orbital Data for this compound (Note: The following data is illustrative. Specific calculated values for this molecule are not available in the cited literature.)

| Parameter | Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.5 | Electron-donating ability |

| LUMO Energy | -1.2 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.3 | Chemical stability and reactivity |

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the three-dimensional charge distribution of a molecule. libretexts.org It is generated by mapping the electrostatic potential onto the molecule's electron density surface. uni-muenchen.de The MEP map uses a color scale to indicate different regions of electrostatic potential: red typically signifies regions of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. researchgate.netimist.ma Green and yellow represent intermediate or near-neutral potential. researchgate.net

For this compound, an MEP map would reveal the most electronegative areas, likely around the oxygen atoms of the ester and amide carbonyl groups, and the most electropositive areas, such as the hydrogen atom attached to the amide nitrogen. researchgate.net This information is invaluable for predicting how the molecule will interact with other molecules, including receptors or reactants. uni-muenchen.deimist.ma

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are widely used to predict spectroscopic properties, which can then be compared with experimental data to validate both the computational model and the experimental structure. tandfonline.com For this compound, DFT calculations can simulate its infrared (IR), ¹H-NMR, and ¹³C-NMR spectra. tandfonline.comnajah.edu

Predicted vibrational frequencies from IR spectra calculations help in assigning experimental absorption bands to specific molecular motions (e.g., C=O stretching, N-H bending). nbu.edu.sa Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach and compared to experimental spectra to confirm the molecular structure. tandfonline.com A strong correlation between the calculated and experimental spectra provides high confidence in the determined structure and the computational methodology used. tandfonline.comresearchgate.net

Conformational Analysis and Potential Energy Surface Exploration

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that arise from rotation around its single bonds. libretexts.org A Potential Energy Surface (PES) is a mathematical map that relates the energy of a molecule to its geometry. nih.gov By exploring the PES, chemists can identify the most stable conformations (energy minima) and the energy barriers (transition states) that separate them. scielo.org.mxresearchgate.net

For this compound, key rotational bonds would include the C-N bond of the amide and the C-C bonds of the propyl chain. A PES scan involves systematically rotating one or more dihedral angles and calculating the energy at each step. This reveals which conformations are energetically preferred, providing insight into the molecule's flexibility and predominant shape in different environments. libretexts.org

Intermolecular Interaction Analysis

In the solid state, molecules are held together by a network of non-covalent interactions. Understanding these interactions is crucial for explaining crystal packing, stability, and physical properties.

Hirshfeld Surface (HS) analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal lattice. scirp.orgmedwinpublishers.com The surface is generated based on the electron distribution of a molecule within its crystalline environment. Regions of close contact with neighboring molecules are highlighted, typically using a color-mapped property like dnorm, which indicates whether contacts are shorter or longer than the van der Waals radii. researchgate.net

Energy framework calculations provide a quantitative analysis of the energetic stability of a crystal lattice. researchgate.net This method, often performed using software like CrystalExplorer, calculates the interaction energies (electrostatic, polarization, dispersion, and repulsion) between a central molecule and its neighbors. mdpi.compreprints.org

The results are visualized as frameworks where cylinders connect the centroids of interacting molecules. The size and color of the cylinders represent the magnitude and type (e.g., electrostatic or dispersion) of the interaction energy. nih.gov This provides a clear and quantitative picture of the dominant forces responsible for stabilizing the crystal structure. For this compound, this would reveal the strength and directionality of hydrogen bonds and van der Waals forces. nih.gov

Nonlinear Optical (NLO) Property Investigations

Materials with significant nonlinear optical (NLO) properties can alter the properties of light passing through them, which is essential for applications in optoelectronics and photonics. mdpi.com Computational chemistry can predict the NLO response of a molecule by calculating its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). researchgate.netbohrium.com

These properties are typically calculated using DFT methods, sometimes with specific long-range corrected functionals like CAM-B3LYP, which are known to provide more accurate results for NLO properties. researchgate.net A large hyperpolarizability value suggests that the molecule could be a promising candidate for NLO materials. nih.gov For this compound, the presence of a π-conjugated benzene ring and polar amide and ester groups suggests it may possess NLO activity, which could be quantified through these theoretical investigations.

Supramolecular Chemistry and Solid State Investigations

Principles of Crystal Engineering Applied to Carbamoyl (B1232498) Benzoates

Crystal engineering is the rational design of functional solid materials based on an understanding of intermolecular interactions. For carbamoyl benzoates, this involves a detailed analysis of the functional groups present and their propensity to form specific non-covalent bonds. The key functional groups in Methyl 3-(propylcarbamoyl)benzoate are the methyl ester, the carbamate (B1207046) linkage (-NH-C=O-), and the aromatic ring. Each of these plays a significant role in dictating the three-dimensional arrangement of the molecules in the crystal lattice.

The primary goal of applying crystal engineering to carbamoyl benzoates is to predict and control the self-assembly process, leading to the formation of crystalline solids with desired properties. This is achieved by identifying robust supramolecular synthons, which are structural units formed by strong and directional intermolecular interactions. In the case of this compound, the most prominent synthons are expected to arise from hydrogen bonding involving the carbamate group.

Role of Hydrogen Bonding in Directing Self-Assembly

Hydrogen bonds are the most significant intermolecular interactions in directing the self-assembly of carbamoyl benzoates. The carbamate group possesses both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl C=O group), making it highly likely to form predictable hydrogen-bonding motifs.

In analogous structures, such as other carbamoyl benzoate (B1203000) derivatives, specific hydrogen-bonding patterns have been observed. For instance, in the crystal structure of methyl 4-[(pyrimidin-2-yl)carbamoyl]benzoate, molecules are connected into centrosymmetric dimers via intermolecular N-H···N hydrogen bonds, forming a distinct R²₂(8) graph-set motif. nih.govresearchgate.net Similarly, in methyl 2-({[2-(methoxycarbonyl)phenyl]carbamoyl}amino)benzoate, inversion dimers are formed, linked by pairs of C-H···O interactions, which generate R²₂(14) loops. researchgate.netiucr.org In zwitterionic carbamoyl benzoate derivatives, a variety of N-H···O, O-H···O, and C-H···O hydrogen bonds contribute to a complex three-dimensional network. nih.govusm.myiucr.orgresearchgate.net